molecular formula C7H9FN2O3 B11909509 5-Fluoro-1-(propan-2-yl)-1,3-diazinane-2,4,6-trione

5-Fluoro-1-(propan-2-yl)-1,3-diazinane-2,4,6-trione

Cat. No.: B11909509
M. Wt: 188.16 g/mol
InChI Key: OZAMNAQAPCCQHM-UHFFFAOYSA-N
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Description

5-Fluoro-1-(propan-2-yl)-1,3-diazinane-2,4,6-trione is a fluorinated heterocyclic compound. It is a derivative of diazinane, a six-membered ring containing nitrogen atoms. The presence of a fluorine atom and an isopropyl group in its structure imparts unique chemical and physical properties, making it a compound of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-1-(propan-2-yl)-1,3-diazinane-2,4,6-trione typically involves the fluorination of a diazinane precursor. One common method is the reaction of a diazinane derivative with a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) under mild conditions. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of side reactions and improving overall efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-1-(propan-2-yl)-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted diazinane derivatives.

Scientific Research Applications

5-Fluoro-1-(propan-2-yl)-1,3-diazinane-2,4,6-trione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-Fluoro-1-(propan-2-yl)-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with enzymes or receptors. This interaction can inhibit the activity of certain enzymes, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    5-Fluoro-1,3-diazinane-2,4,6-trione: Lacks the isopropyl group, resulting in different chemical properties.

    1-(Propan-2-yl)-1,3-diazinane-2,4,6-trione: Lacks the fluorine atom, affecting its reactivity and biological activity.

Uniqueness

The presence of both the fluorine atom and the isopropyl group in 5-Fluoro-1-(propan-2-yl)-1,3-diazinane-2,4,6-trione makes it unique. The fluorine atom enhances its stability and reactivity, while the isopropyl group influences its solubility and interaction with biological targets.

Properties

Molecular Formula

C7H9FN2O3

Molecular Weight

188.16 g/mol

IUPAC Name

5-fluoro-1-propan-2-yl-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C7H9FN2O3/c1-3(2)10-6(12)4(8)5(11)9-7(10)13/h3-4H,1-2H3,(H,9,11,13)

InChI Key

OZAMNAQAPCCQHM-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=O)C(C(=O)NC1=O)F

Origin of Product

United States

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